4-Chloro-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
4-Chloro-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a triazole and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-1H-pyrazol-3-amine with 1-(2-bromoethyl)-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in the disruption of cellular processes, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A basic triazole compound with broad applications in medicinal chemistry.
4-Chloro-1H-pyrazole: A simpler pyrazole derivative with potential biological activity.
1-(2-Bromoethyl)-1H-1,2,4-triazole: A precursor in the synthesis of the target compound.
Uniqueness
4-Chloro-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to its combined triazole and pyrazole structure, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H9ClN6 |
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Molecular Weight |
212.64 g/mol |
IUPAC Name |
4-chloro-1-[2-(1,2,4-triazol-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C7H9ClN6/c8-6-3-13(12-7(6)9)1-2-14-5-10-4-11-14/h3-5H,1-2H2,(H2,9,12) |
InChI Key |
GQKFSBXJEXJGHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCN2C=NC=N2)N)Cl |
Origin of Product |
United States |
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